molecular formula C23H31NO2 B077154 Prop-2-enyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate CAS No. 14938-54-6

Prop-2-enyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate

Cat. No.: B077154
CAS No.: 14938-54-6
M. Wt: 353.5 g/mol
InChI Key: JSQUVMGQWRQVRI-UHFFFAOYSA-N
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Description

Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid allyl ester is a complex organic compound with the molecular formula C23H31NO2 and a molar mass of 353.5 g/mol . This compound is known for its unique structural features, which include a naphthalene ring, an isopropyl group, and a dimethylamino propyl chain. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-enyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate involves multiple steps. One common method includes the reaction of naphthaleneacetic acid with allyl alcohol in the presence of a catalyst to form the ester.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification reactions under controlled conditions. The use of high-purity reagents and catalysts ensures the efficient production of the compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid allyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid allyl ester is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Prop-2-enyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate involves its interaction with specific molecular targets. The dimethylamino propyl group can interact with biological receptors, leading to various biochemical effects. The naphthalene ring structure allows for strong binding interactions with aromatic amino acids in proteins .

Comparison with Similar Compounds

Similar Compounds

  • Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid methyl ester
  • Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid ethyl ester
  • Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid butyl ester

Uniqueness

Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid allyl ester is unique due to its allyl ester group, which provides distinct reactivity compared to other similar compounds. This unique feature allows for specific applications in organic synthesis and medicinal chemistry .

Properties

CAS No.

14938-54-6

Molecular Formula

C23H31NO2

Molecular Weight

353.5 g/mol

IUPAC Name

prop-2-enyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate

InChI

InChI=1S/C23H31NO2/c1-6-17-26-22(25)23(18(2)3,15-10-16-24(4)5)21-14-9-12-19-11-7-8-13-20(19)21/h6-9,11-14,18H,1,10,15-17H2,2-5H3

InChI Key

JSQUVMGQWRQVRI-UHFFFAOYSA-N

SMILES

CC(C)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)OCC=C

Canonical SMILES

CC(C)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)OCC=C

Synonyms

α-[3-(Dimethylamino)propyl]-α-isopropyl-1-naphthaleneacetic acid allyl ester

Origin of Product

United States

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